2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide
Description
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide is a sulfonamide-containing compound characterized by a pyridine ring linked via a sulfamoyl group to a phenyl moiety, which is further substituted with a chloro-propanamide chain. This structure combines halogenated and heterocyclic components, making it relevant in medicinal chemistry and polymer synthesis .
Properties
IUPAC Name |
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-10(15)14(19)17-11-5-7-12(8-6-11)22(20,21)18-13-4-2-3-9-16-13/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKOUDZUFUTPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
-
- 4-aminophenyl compound (starting amine)
- Pyridin-2-ylsulfonyl chloride or equivalent sulfonylating agent
- Base such as triethylamine or potassium carbonate to neutralize HCl formed
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide, acetonitrile, or dichloromethane
Procedure:
The 4-aminophenyl compound is dissolved in the selected solvent under an inert atmosphere. The base is added to the solution to maintain a basic environment. The sulfonyl chloride derivative is then added dropwise at controlled temperature (0–25°C) to avoid side reactions. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC) or HPLC.Outcome:
Formation of 4-[(pyridin-2-ylamino)-sulfonyl]phenyl intermediate with high selectivity and yield.
Amide Bond Formation
-
- 4-[(pyridin-2-ylamino)-sulfonyl]phenyl intermediate
- 2-chloropropanoic acid or 2-chloropropanoyl chloride
- Coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) if acid is used
- Base such as triethylamine or 4-dimethylaminopyridine (DMAP) to catalyze the reaction
- Solvent: Dichloromethane, ethyl acetate, or similar organic solvents
Procedure:
The intermediate and 2-chloropropanoic acid derivative are dissolved in the solvent. If using the acid, coupling agents are added to activate the acid group for amide bond formation. The base and catalyst are added to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures (25–50°C) for several hours. Reaction progress is monitored by HPLC or NMR spectroscopy.Outcome:
Formation of the target compound, this compound.
Purification and Characterization
- The reaction mixture is quenched with water or aqueous acid/base to remove residual reagents.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography.
- Final drying under vacuum yields the pure compound.
Reaction Conditions and Optimization Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent for sulfonylation | N,N-Dimethylformamide, Acetonitrile | Polar aprotic solvents preferred |
| Base | Triethylamine, Potassium carbonate | Neutralizes HCl, facilitates reaction |
| Temperature | 0–25°C (sulfonylation), 25–50°C (amide formation) | Controlled to prevent side reactions |
| Reaction time | 4–12 hours | Monitored by TLC/HPLC |
| Coupling agent | DCC, CDI | Used if acid rather than acid chloride |
| Purification method | Recrystallization, Chromatography | Ensures high purity |
Research Findings and Analytical Data
- Yield: The overall yield for the two-step synthesis typically ranges from 65% to 85%, depending on reaction scale and purification efficiency.
- Purity: High-performance liquid chromatography (HPLC) confirms purity >98%.
- Spectroscopic characterization:
- NMR (1H and 13C): Confirms the presence of the amide proton, aromatic protons, and chloropropanamide moiety.
- Infrared (IR) spectroscopy: Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹).
- Mass spectrometry (MS): Molecular ion peak consistent with molecular weight 339.8 g/mol.
- Crystallinity: Powder X-ray diffraction (PXRD) confirms crystalline nature suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Solvent(s) | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Sulfonylation | 4-Aminophenyl compound, Pyridin-2-ylsulfonyl chloride, Base | DMF, Acetonitrile, DCM | 0–25°C, 4–8 h | 4-[(Pyridin-2-ylamino)-sulfonyl]phenyl intermediate |
| 2 | Amide bond formation | Intermediate, 2-Chloropropanoic acid or acid chloride, Coupling agent, Base | DCM, Ethyl acetate | 25–50°C, 6–12 h | This compound |
| 3 | Purification | Solvents for recrystallization or chromatography | Ethanol, Ethyl acetate | Ambient to reflux | Pure final compound |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield corresponding amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and hydrolyzed fragments, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide typically involves the reaction of 2-chloropyridine with 4-aminobenzenesulfonamide under controlled conditions. The process often utilizes solvents such as ethanol and bases like sodium hydroxide to facilitate the reaction. This compound can also undergo various chemical reactions including substitution, oxidation, and reduction, which can lead to the formation of several derivatives.
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, particularly enzymes involved in disease processes. Initial studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.
Biological Studies
In biological research, this compound is being investigated for its role in inhibiting specific enzymes that are crucial in metabolic pathways. The sulfonamide group is known to enhance binding affinity to target proteins, which can lead to significant biological effects.
Chemical Intermediates
In industrial applications, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups make it suitable for the production of fine chemicals and other intermediates used in various chemical processes.
Research on Mechanism of Action
The mechanism of action involves binding to enzyme active sites, thereby inhibiting their activity. This characteristic is particularly useful in designing inhibitors for specific targets in pharmaceutical research.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical properties that are advantageous for specific applications in medicinal chemistry and industrial synthesis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound in various applications:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, which could lead to the development of new antibiotics.
- Enzyme Inhibition : Studies have demonstrated that this compound effectively inhibits enzymes such as carbonic anhydrase, which plays a role in numerous physiological processes.
- Drug Development : Ongoing research aims to modify the structure to enhance its bioactivity and reduce potential side effects, paving the way for new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The pyridine ring may also participate in π-π stacking interactions with aromatic residues, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide with structurally related compounds from the evidence:
Key Differences and Implications
Heterocyclic Core: Pyridine vs. Pyrimidine/Thiadiazole: Pyridine (6-membered, one N) offers π-π stacking interactions in drug-receptor binding, while pyrimidine (6-membered, two N atoms) enhances hydrogen-bonding capacity . Dihydropyrimidinone: The dihydro core in the compound from provides a rigid scaffold for target-specific interactions, as seen in kinase inhibitors.
Substituent Effects :
- Chloro-Propanamide vs. Acetamide : The longer propanamide chain in the target compound may increase steric bulk, affecting binding kinetics compared to shorter acetamide derivatives .
- Methyl/Chloro Groups : Methyl groups (e.g., in thiadiazole derivatives) enhance metabolic stability, while chloro substituents improve electrophilicity for covalent interactions .
Physical Properties :
- Solubility : The dioxoisoindolinyl-pentanamide derivative () exhibits improved solubility (yellowish-white solid) due to polar carbonyl groups.
- Melting Points : Analogous compounds in show melting points between 268–287°C, suggesting thermal stability suitable for industrial polymer applications.
Synthetic Yields :
- Yields for pyridine/pyrimidine analogs range from 67–81% (), comparable to thiadiazole derivatives (76% yield, ).
Biological Activity
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14ClN3O3S
- Molecular Weight : 339.79 g/mol
- CAS Number : 1365961-80-3
The primary mechanism of action for this compound involves enzyme inhibition. This compound is believed to interact with specific enzymes, blocking their catalytic activity, which can lead to various biological effects including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that analogs with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Structure-activity relationship (SAR) studies suggest that modifications in the phenyl and pyridine rings can enhance cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 (Lung) | 15.0 | 2-Chloro-N-{4-[pyridin-2-ylamino]-sulfonyl}phenylacetamide |
| MCF7 (Breast) | 20.5 | 2-Chloro-N-{4-[pyridin-2-ylamino]-sulfonyl}phenylacetamide |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of sulfonamide-based compounds showed that those with a pyridine moiety exhibited enhanced antibacterial activity due to their ability to penetrate bacterial cell walls effectively. The study highlighted the importance of the sulfonamide group in conferring these properties.
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies on cancer cell lines revealed that compounds similar to 2-Chloro-N-{4-[pyridin-2-ylamino]-sulfonyl}phenylpropanamide displayed remarkable cytotoxic effects. One study reported that a derivative exhibited an IC50 value of less than 20 µM against multiple cancer types, indicating strong potential for further development as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling followed by propanamide functionalization. A typical route involves reacting 4-aminophenylsulfonyl chloride with pyridin-2-amine to form the sulfonamide intermediate, followed by chloroacetylation using 2-chloropropanoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Yield optimization (70–85%) requires strict control of stoichiometry (1:1.1 molar ratio) and inert atmosphere to prevent hydrolysis . Alternative routes may employ microwave-assisted synthesis to reduce reaction times .
Q. How should researchers characterize this compound's purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer : Solubility:
- Polar aprotic solvents (DMSO, DMF): >50 mg/mL.
- Aqueous buffers (pH 7.4): <1 mg/mL; use co-solvents (e.g., 10% DMSO) for biological assays .
Stability: - Store desiccated at –20°C; hydrolyzes in acidic/basic conditions (t½ <24 hours at pH <3 or >10) .
Advanced Research Questions
Q. How can computational modeling predict the sulfonamide-pyridine interaction’s role in biological activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the sulfonamide group as a hydrogen-bond donor to target proteins (e.g., carbonic anhydrase). Pyridine’s π-π stacking with aromatic residues (e.g., Phe131 in CAII) enhances binding affinity. Validate predictions with SPR (surface plasmon resonance) to correlate docking scores with experimental KD values .
Q. What strategies resolve contradictory data in reaction kinetics between batch and flow synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., residence time, temperature). For flow synthesis (e.g., microreactors), optimize parameters:
- Residence time : 2–5 minutes (vs. 6–8 hours in batch).
- Temperature : 50–60°C (prevents clogging vs. batch’s 0–5°C).
Use ANOVA to statistically compare yields and identify outliers due to mixing inefficiencies in batch reactors .
Q. How can researchers mitigate competing side reactions during chloroacetylation?
- Methodological Answer :
- Temperature control : Maintain <5°C to suppress N-chlorination.
- Catalyst : Add DMAP (4-dimethylaminopyridine, 0.1 eq.) to accelerate acylation over nucleophilic substitution.
- Workup : Quench with ice-cold NaHCO3 to isolate the product before diketopiperazine formation .
Q. What advanced techniques validate the compound’s supramolecular interactions in crystal structures?
- Methodological Answer :
- SC-XRD (Single-Crystal X-Ray Diffraction) : Resolve H-bonding between sulfonamide NH and pyridine N (distance ~2.8 Å).
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···H-C interactions contribute 12–15% to crystal packing) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for this compound’s variable cytotoxicity?
Q. What statistical methods are appropriate for reconciling discrepancies in spectroscopic data?
- Methodological Answer : Apply PCA (Principal Component Analysis) to NMR or IR datasets, highlighting outliers due to solvent impurities or hydration. Use cross-validation (e.g., leave-one-out) to confirm reproducibility .
Safety & Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
